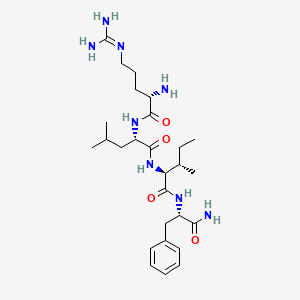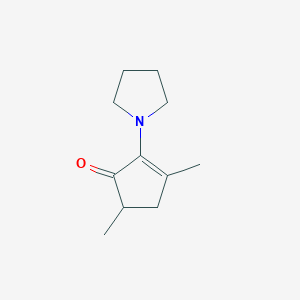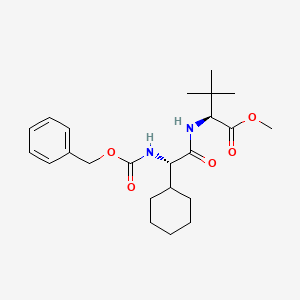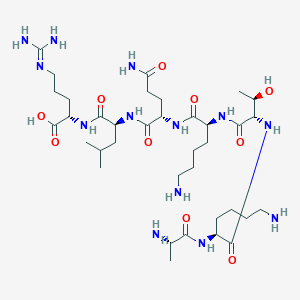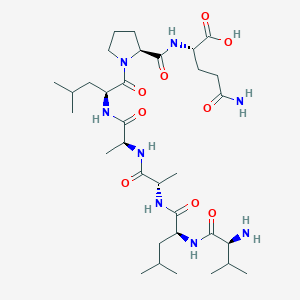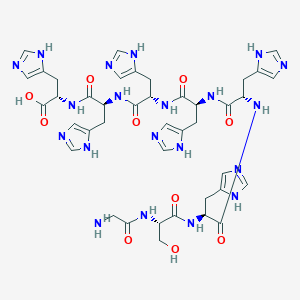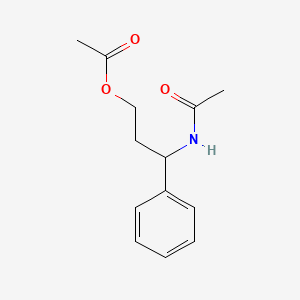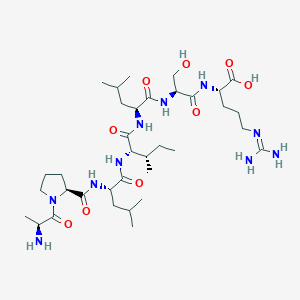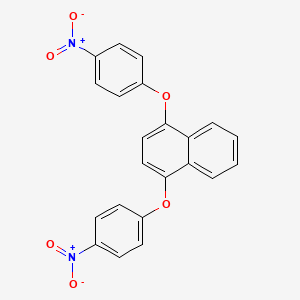
1,4-Bis(4-nitrophenoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic ethers It consists of a naphthalene core with two 4-nitrophenoxy groups attached at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(4-nitrophenoxy)naphthalene can be synthesized through the nucleophilic aromatic substitution reaction. The typical synthetic route involves the reaction of 1,4-dihydroxynaphthalene with p-fluoronitrobenzene in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) . The reaction is carried out under reflux conditions to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrazine and Pd/C in ethanol are commonly used for the reduction of nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or other electrophiles to facilitate the reaction.
Major Products Formed
Reduction: The reduction of this compound yields 1,4-Bis(4-aminophenoxy)naphthalene.
Substitution: Depending on the electrophile used, various substituted derivatives of the compound can be formed.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-nitrophenoxy)naphthalene has several applications in scientific research:
Materials Science: It is used in the synthesis of high-performance polymers, such as polyimides, which are known for their excellent thermal stability and mechanical properties.
Organic Synthesis:
Electronics: Due to its aromatic structure, it may be explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,4-Bis(4-nitrophenoxy)naphthalene primarily involves its ability to undergo various chemical transformations. The nitro groups can be reduced to amino groups, which can then participate in further reactions, such as polymerization. The aromatic ether linkages provide flexibility and stability to the resulting polymers, making them suitable for high-performance applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(4-aminophenoxy)naphthalene: This compound is the reduced form of 1,4-Bis(4-nitrophenoxy)naphthalene and is used in the synthesis of polyimides.
4,4’-Bis(4-nitrophenoxy)biphenyl: Similar in structure, this compound also features nitrophenoxy groups attached to an aromatic core and is used in the synthesis of high-performance polymers.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. Its ability to form flexible and stable polymers makes it particularly valuable in materials science and industrial applications.
Eigenschaften
CAS-Nummer |
211446-28-5 |
|---|---|
Molekularformel |
C22H14N2O6 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
1,4-bis(4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C22H14N2O6/c25-23(26)15-5-9-17(10-6-15)29-21-13-14-22(20-4-2-1-3-19(20)21)30-18-11-7-16(8-12-18)24(27)28/h1-14H |
InChI-Schlüssel |
WICRUAUCZOCNAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


